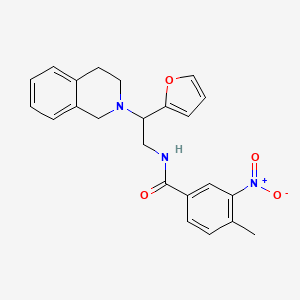

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-16-8-9-18(13-20(16)26(28)29)23(27)24-14-21(22-7-4-12-30-22)25-11-10-17-5-2-3-6-19(17)15-25/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNZCWBRGABSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide typically starts with the preparation of the isoquinoline and furan components separately. These are then coupled through a series of reactions, including alkylation and amidation steps. Common reagents include isoquinoline, furfural, nitrobenzoic acid derivatives, and alkyl halides. The reactions are typically carried out under inert atmosphere conditions to prevent side reactions, and with the use of catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation steps.

Industrial Production Methods:

Industrial synthesis involves scalable reaction conditions, often performed in flow reactors to ensure consistency and purity. Catalysts and solvents are chosen to optimize yields and minimize environmental impact. The key steps are monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The furan ring can undergo oxidation to form corresponding furanones under mild conditions.

Reduction: : The nitro group can be reduced to an amine using hydrogenation or catalytic methods.

Substitution: : Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for various derivatives.

Common Reagents and Conditions:

Oxidizing agents like potassium permanganate for the furan ring.

Reducing agents such as hydrogen gas in the presence of Pd/C for the nitro group.

Electrophiles like halogens for substitution reactions on the benzamide ring.

Major Products Formed:

Furanone derivatives from oxidation.

Aminobenzamide derivatives from reduction.

Halogenated benzamide derivatives from substitution.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide exhibit significant anticancer effects. For instance, derivatives have shown potent antiproliferative activity against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 values around 1.1 μM

- HCT-116 (Colorectal Cancer) : IC50 values around 2.6 μM

- HepG2 (Liver Cancer) : IC50 values around 1.4 μM

These compounds have been shown to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis, with IC50 values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutics such as doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens including Escherichia coli and Staphylococcus aureus. Some derivatives demonstrated strong inhibition rates, indicating their potential as antimicrobial agents .

Case Studies

Several notable studies have investigated the synthesis and evaluation of benzamide derivatives with structures similar to this compound:

-

Study A : Focused on the effects of varying the methoxy group position on anticancer activity.

- Findings suggested that specific substitutions could enhance potency against cancer cell lines.

-

Study B : Investigated the influence of the furan ring on antimicrobial efficacy.

- Results indicated that modifications to the furan structure significantly affected the compound's effectiveness against bacterial strains.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The isoquinoline moiety is known for binding to enzymes and receptors, potentially modulating their activity. The furan and nitrobenzamide components contribute to the molecule's overall binding affinity and specificity, affecting pathways involved in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Compared to other isoquinoline derivatives, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide stands out due to its unique combination of structural features, which confer a broader spectrum of biological activity. Similar compounds include:

Isoquinoline-based inhibitors known for targeting enzymes.

Furan derivatives with anti-inflammatory properties.

Nitrobenzamide compounds used in antibacterial research.

And there you have it—a detailed deep dive into this compound! Let me know if there's anything else you need.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide, identified by its CAS number 898416-63-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 360.4 g/mol. Its structural features include a dihydroisoquinoline moiety and a furan ring, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2 |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 898416-63-2 |

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Antitumor Activity : The compound may inhibit tumor cell proliferation through apoptosis induction and interference with DNA synthesis.

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.

Antitumor Activity

A study published in 2023 highlighted the cytotoxic effects of benzofuroxan derivatives, which share structural similarities with the target compound. These derivatives demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma), primarily through the induction of apoptosis and increased reactive oxygen species (ROS) production .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the substituents on the benzamide structure can enhance biological activity. For instance, the introduction of electron-withdrawing groups like nitro groups has been associated with increased cytotoxicity against cancer cells .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that compounds similar to this compound exhibited nanomolar activity against human breast cancer cell lines. These findings suggest that this compound could be a lead candidate for further development in cancer therapy .

- Animal Models : In vivo studies involving murine models have shown that certain derivatives can significantly reduce tumor size when administered at specific dosages, highlighting their potential efficacy in clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide?

- Methodological Answer : Optimize reaction pathways using computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) to predict feasible intermediates and transition states. Couple this with statistical Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions. Experimental validation should follow, with iterative feedback between computational and empirical data to refine synthetic routes .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) to resolve dihydroisoquinoline and furan moieties, and infrared (IR) spectroscopy to verify nitro and amide functional groups. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable. Cross-validate data with computational NMR chemical shift predictions for accuracy .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using stress testing (e.g., exposure to heat, light, humidity, acidic/basic conditions) with HPLC or LC-MS monitoring. Kinetic modeling (e.g., Arrhenius plots) can extrapolate degradation rates. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide thermal stability profiles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the nitrobenzamide group?

- Methodological Answer : Perform multiscale simulations (QM/MM) to model electronic effects of the nitro group on neighboring functional groups. Compare computed activation energies for competing reaction pathways (e.g., nitro reduction vs. amide hydrolysis) with experimental kinetic data. Use machine learning (ML) to identify hidden variables (e.g., solvent effects, steric hindrance) causing discrepancies .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., nitro → amine, furan → thiophene) and evaluate biological activity via dose-response assays. Pair this with molecular docking and molecular dynamics (MD) simulations to map interactions with target proteins (e.g., binding affinity, conformational changes). Use cheminformatics tools (e.g., CoMFA, CoMSIA) to correlate structural features with activity .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Implement asymmetric catalysis (e.g., chiral ligands for transition-metal catalysts) or enzymatic resolution for stereocontrol. Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Apply process analytical technology (PAT) for real-time quality control .

Q. What experimental designs are suitable for studying the compound’s interaction with membrane transporters?

- Methodological Answer : Use polarized cell monolayers (e.g., Caco-2, MDCK) to measure apical-to-basal permeability. Inhibitor studies (e.g., with P-gp/BCRP inhibitors) can identify transporter involvement. Pair this with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .

Methodological Considerations

- Data Contradiction Analysis : When experimental results conflict with theoretical predictions (e.g., unexpected byproducts), apply multivariate analysis (PCA, PLS) to isolate contributing factors. Reconcile findings by revisiting computational assumptions (e.g., solvent models, implicit vs. explicit solvation) .

- Reactor Design : For heterogeneous reactions, optimize reactor geometry (e.g., packed-bed vs. stirred-tank) using computational fluid dynamics (CFD) simulations to maximize yield and minimize mass transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.